1-Acetylindoline
Overview
Description
Synthesis Analysis
The synthesis of 1-acetylindoline and its derivatives involves multiple steps and methodologies, highlighting the compound's versatility and reactivity. Notable synthetic routes include the rearrangement of 1-acetylindoxyl oxime to produce 1-acetyl-2-chloro-3-iminoindoline hydrochloride, a process influenced by the treatment with hydrogen chloride in acetic acid (Velezheva & Ryabova, 1990). Additionally, the organocatalyzed asymmetric Michael addition of 1-acetylindolin-3-ones to β,γ-unsaturated α-ketoesters underlines the compound’s role in generating chiral indolin-3-ones with high yield and selectivity (Chen, Wang, & Zhou, 2016).
Molecular Structure Analysis
The molecular geometry and structural features of 1-acetylindoline have been thoroughly examined through spectroscopic and quantum chemical studies. These analyses encompass FT-IR, FT-Raman, UV-visible spectroscopy, and density functional theory (DFT) calculations, providing insights into the compound's ground state energy, geometrical structure, and vibrational wavenumbers. The research highlights the molecule’s nonlinear optical (NLO) behavior and the stability arising from hyper-conjugative interactions and charge delocalization (Shukla et al., 2014).
Chemical Reactions and Properties
1-Acetylindoline undergoes various chemical reactions, demonstrating its reactivity and potential for synthesis of complex molecules. For instance, manganese(III) acetate oxidation of 1-acetylindole derivatives showcases the formation of diverse products, depending on the reaction conditions and substrates used (Izumi, Kohei, & Murakami, 1993). This reactivity is essential for the synthesis of pharmacologically relevant compounds.
Physical Properties Analysis
The physical properties of 1-acetylindoline, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in various chemical syntheses. These properties are determined by its molecular structure and contribute to its behavior in different chemical environments.
Chemical Properties Analysis
1-Acetylindoline's chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are pivotal for its utility in organic synthesis. The compound's ability to engage in electrophilic substitution reactions, owing to the indoline moiety, makes it a versatile building block for constructing complex molecular architectures.
Scientific Research Applications
- Synthesis of 5-chloroindole
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Synthesis of 5-chloroindole
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Preparation of triazolothiadiazepine dioxide derivatives
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Preparation of halo-substituted aromatic amides
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Synthesis of 5-chloroindole
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Preparation of triazolothiadiazepine dioxide derivatives
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Preparation of halo-substituted aromatic amides
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTCWULFNYNFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166984 | |
Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylindoline | |
CAS RN |
16078-30-1 | |
Record name | 1-Acetylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline, 1-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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